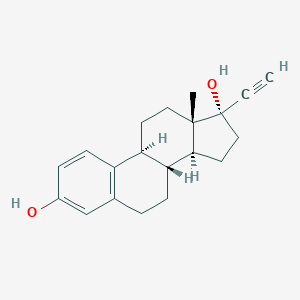

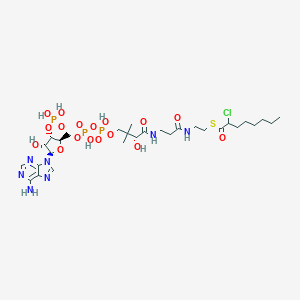

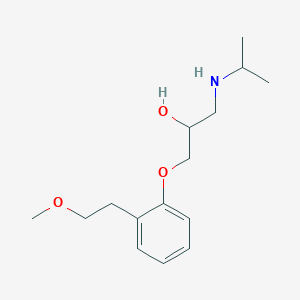

![molecular formula C9H6BrClS B138130 3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS No. 17512-61-7](/img/structure/B138130.png)

3-(Bromomethyl)-7-chlorobenzo[b]thiophene

概要

説明

The compound of interest, 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle. The benzo[b]thiophene core is of significant interest in medicinal chemistry due to its wide spectrum of pharmacological properties . The presence of bromomethyl and chloro substituents on the benzo[b]thiophene ring can potentially influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. A practical one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes has been developed from bromoenynes and o-alkynylbromobenzene derivatives, involving a Pd-catalyzed C-S bond formation followed by heterocyclization . Although not directly synthesizing the compound , this method could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions. Additionally, cyclization of (halogenophenylthio)acetone with polyphosphoric acid has been used to prepare various 3-methylbenzo[b]thiophene derivatives, which could be a starting point for introducing the bromomethyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was determined using single-crystal X-ray diffraction, which confirmed the proposed structure . Similarly, the structure of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by NMR, mass spectrometry, and X-ray investigations . These techniques could be applied to determine the molecular structure of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including bromination, nitration, and nucleophilic substitution. For example, bromination of 2,3-dibromobenzo[b]thiophen yields a 2,3,6-tribromo derivative, while nitration results in a mixture of tribromo and dibromo-nitrobenzo[b]thiophenes . The 3-(Bromomethyl)-7-chlorobenzo[b]thiophene itself has been used to generate amino-, guanidino-, and ureido-compounds, indicating its versatility in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their substituents. For instance, the introduction of halogen atoms can significantly affect the compound's reactivity and stability. The vibrational spectra and density functional theory (DFT) simulations of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide insights into the vibrational frequencies and geometric parameters, which are crucial for understanding the physical properties . The ionization potentials and molecular orbital energies calculated for this compound can also shed light on the electronic properties of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene .

科学的研究の応用

Synthesis and Pharmacological Properties

Antimicrobial and Analgesic Activities

Benzo[b]thiophene derivatives, such as 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, are synthesized and evaluated for their antimicrobial and analgesic activities. These compounds are found to be significant due to their broad pharmacological properties (Kumara et al., 2009).

Antibacterial and Antifungal Agents

Research has focused on synthesizing 3-halobenzo[b]thiophene derivatives, including those with a bromomethyl group, to combat antimicrobial resistance. These derivatives are tested for their efficacy against bacteria and fungi, showing potential as new classes of antibiotics (Masih et al., 2021).

Chemical Synthesis and Characterization

X-ray Structure Determination

The compound's structural elucidation has been achieved using techniques like single crystal X-ray structure determination, revealing details about molecular interactions and packing structure (Tarighi et al., 2009).

Optical Properties in Poly(thiophene)s

Investigations into the optical and photophysical properties of poly(thiophene)s have been conducted. Modifications like the introduction of bromo and chloro groups, including those in 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, significantly influence these properties, which are relevant for material science applications (Li et al., 2002).

Biological Activities and Drug-Like Properties

Antioxidant Activity

The compound and its derivatives have been evaluated for antioxidant properties. Studies have established structure-activity relationships based on the presence of various substituents, highlighting the compound's potential in therapeutic applications (Queiroz et al., 2007).

Antithrombotic and Haemolytic Activities

Derivatives of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene have been synthesized and screened for their haemolytic and antithrombolytic activities, suggesting their potential as therapeutic agents (Rizwan et al., 2014).

Medicinal Chemistry Applications

The compound is utilized in the synthesis of novel heterocyclic systems and pharmaceutical compounds, demonstrating its versatility and importance in drug discovery (Yagodkina-Yakovenko et al., 2018).

Material Science and Catalysis

Electrophilic Cyclization Methodology

The compound's derivatives are synthesized using environmentally benign methodologies like electrophilic cyclization, contributing to green chemistry initiatives (Walter et al., 2019).

Applications in Organic Electronics

Research into the synthesis and characterization of thiophene derivatives, including those related to 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, is crucial for the development of organic electronic materials (Muhsinah et al., 2020).

Transition-Metal-Free Synthesis

Studies on the transition-metal-free synthesis of borylated thiophenes demonstrate innovative approaches in organic synthesis, relevant for pharmaceutical and material science research (Bel Abed et al., 2018).

Safety And Hazards

The safety data sheet for “3-(Bromomethyl)thiophene” indicates that it can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

将来の方向性

Thiophene and its derivatives have been proven to be effective drugs in the present disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

3-(bromomethyl)-7-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWTWJUANJQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464121 | |

| Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-7-chlorobenzo[b]thiophene | |

CAS RN |

17512-61-7 | |

| Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

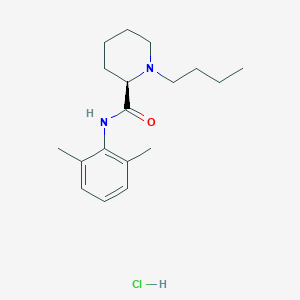

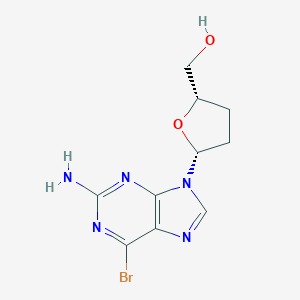

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)

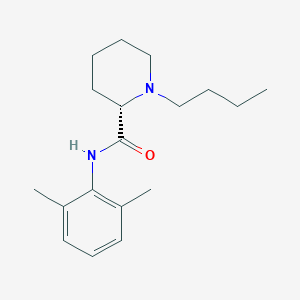

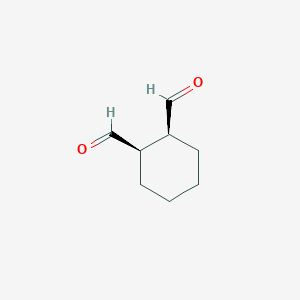

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)